molecular formula C18H23NO3 B5822879 (2,5-dimethylphenyl)(3,4,5-trimethoxybenzyl)amine

(2,5-dimethylphenyl)(3,4,5-trimethoxybenzyl)amine

Cat. No. B5822879
M. Wt: 301.4 g/mol
InChI Key: CQEHZYXZUULZKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,5-dimethylphenyl)(3,4,5-trimethoxybenzyl)amine, also known as TMA-2, is a psychedelic drug that belongs to the amphetamine family. It is a derivative of the better-known drug, 2,5-dimethoxy-4-methylamphetamine (DOM), and has been used in scientific research to study its mechanism of action and potential therapeutic applications.

Mechanism of Action

(2,5-dimethylphenyl)(3,4,5-trimethoxybenzyl)amine is believed to act as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor. This receptor is known to play a role in the regulation of mood, cognition, and perception. By activating this receptor, (2,5-dimethylphenyl)(3,4,5-trimethoxybenzyl)amine is thought to induce psychedelic effects, including altered perception, euphoria, and hallucinations.
Biochemical and Physiological Effects
(2,5-dimethylphenyl)(3,4,5-trimethoxybenzyl)amine has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its psychoactive effects. It has also been found to increase heart rate and blood pressure, as well as cause pupil dilation and muscle tension.

Advantages and Limitations for Lab Experiments

One advantage of using (2,5-dimethylphenyl)(3,4,5-trimethoxybenzyl)amine in scientific research is its ability to induce psychedelic effects similar to those of other drugs in the amphetamine family, such as LSD and psilocybin. This allows researchers to study the effects of psychedelics on the brain and behavior. However, one limitation is that (2,5-dimethylphenyl)(3,4,5-trimethoxybenzyl)amine is a Schedule I controlled substance in the United States, making it difficult to obtain and study.

Future Directions

There are several potential future directions for research on (2,5-dimethylphenyl)(3,4,5-trimethoxybenzyl)amine. One area of interest is its potential therapeutic applications, particularly in the treatment of depression and anxiety. Another area of interest is its effects on brain function and cognition, which could have implications for the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of (2,5-dimethylphenyl)(3,4,5-trimethoxybenzyl)amine and its effects on the brain and body.

Synthesis Methods

(2,5-dimethylphenyl)(3,4,5-trimethoxybenzyl)amine can be synthesized from 3,4,5-trimethoxyphenylacetone and 2,5-dimethylaniline using reductive amination. This method has been described in several scientific publications and has been used to produce (2,5-dimethylphenyl)(3,4,5-trimethoxybenzyl)amine for research purposes.

Scientific Research Applications

(2,5-dimethylphenyl)(3,4,5-trimethoxybenzyl)amine has been used in several scientific studies to investigate its effects on the central nervous system. These studies have focused on its potential therapeutic applications, as well as its mechanism of action and biochemical effects.

properties

IUPAC Name

2,5-dimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-12-6-7-13(2)15(8-12)19-11-14-9-16(20-3)18(22-5)17(10-14)21-4/h6-10,19H,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEHZYXZUULZKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NCC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.